DNA Methylation Potential – Superior Alkylating Activity Among Organophosphate Insecticides
In a direct in‑vitro comparison of three 14C‑methyl‑labelled organophosphorus insecticides, methylbromfenvinphos exhibited the highest capacity to methylate the N‑7 position of guanine in DNA. The relative alkylation potency was established as 100:40:15 for methylbromfenvinphos, methylparathion, and malathion respectively [1]. No O6‑methylguanine, a known promutagenic adduct, was detected for any of the three compounds; the principal methylation product from methylbromfenvinphos was 7‑methylguanine [1]. This quantitative ranking facilitates selection of methylbromfenvinphos as a model alkylating organophosphate for epigenetic and DNA‑damage research.
| Evidence Dimension | Relative ability to methylate N‑7 of guanine in DNA in vitro |
|---|---|
| Target Compound Data | Methylbromfenvinphos: 100 (relative methylation index) |
| Comparator Or Baseline | Methylparathion: 40; Malathion: 15 |
| Quantified Difference | 2.5‑fold higher than methylparathion; 6.7‑fold higher than malathion |
| Conditions | In vitro methylation of DNA with 14C‑methyl‑labelled insecticides; dsDNA and ssDNA substrates; product analysis by HPLC |
Why This Matters
For laboratories investigating organophosphate‑induced epigenetic modifications or DNA adduct formation, methylbromfenvinphos provides a substantially higher signal‑to‑noise ratio than methylparathion or malathion, reducing the quantity of compound required and improving assay sensitivity.
- [1] Wiaderkiewicz R, Walter Z, Reimschussel W. Sites of methylation of DNA bases by the action of organophosphorus insecticides in vitro. Acta Biochimica Polonica. 1986;33(2):73‑85. View Source
